2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE
Description
2-[(3-Carboxypropoxy)carbonyl]benzoate is a benzoic acid derivative characterized by a carboxypropoxy group attached to the carbonyl moiety of the benzoate backbone.
Properties
CAS No. |
66851-46-5 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
2-(3-carboxypropoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16) |
InChI Key |
IYTPMLIWBZMBSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |
Synonyms |
1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester; MCPP; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE typically involves the esterification of phthalic anhydride with 3-carboxypropyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where phthalic anhydride and 3-carboxypropyl alcohol are reacted in large reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. The final product is then subjected to quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems and its role as a metabolite.
Medicine: Research is conducted on its potential therapeutic applications and its interactions with biological molecules.
Industry: It is used in the production of polymers, plasticizers, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(3-CARBOXYPROPOXY)CARBONYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Comparisons
The compound shares a benzoate core with derivatives such as 2-oxo-2-phenylethyl benzoate, androstanolone benzoate, and herbicidal sulfonylurea benzoates (e.g., oxasulfuron). Key structural differences lie in substituents:
- 2-[(3-Carboxypropoxy)carbonyl]benzoate : Features a 3-carboxypropoxy group, enhancing hydrophilicity.
- Herbicidal analogs (e.g., oxasulfuron) : Include pyrimidinyl and sulfonylurea groups, critical for herbicidal activity .
- Apoptosis-inducing analogs (e.g., BBC): Incorporate benzimidazolyl and methoxycarbonylamino groups for bioactivity .
Table 1: Structural and Functional Comparison
| Compound | Substituent(s) | Primary Application |
|---|---|---|
| This compound | 3-Carboxypropoxy | Undefined (research use) |
| Oxasulfuron | Pyrimidinyl, sulfonylurea | Herbicide |
| Androstanolone benzoate | Steroid backbone | Inactive in bioassays |
| BBC (butyl benzimidazolyl benzoate) | Benzimidazolyl, methoxycarbonyl | Apoptosis induction |
Hydrogen Bonding and Crystallography
The compound’s carboxypropoxy group likely participates in hydrogen bonding, similar to 2-oxo-2-phenylethyl benzoate and related derivatives. Evidence indicates that benzoates with carbonyl and methylene groups form dimeric structures via C–H···O interactions (e.g., R2(10) motifs), stabilizing crystal lattices . For example:
- 2-(4-Bromophenyl)-2-oxoethyl 2-aminobenzoate: Forms 3D networks via C–H···O bonds .
Table 2: Herbicidal Benzoates vs. Target Compound
| Feature | Herbicidal Benzoates | This compound |
|---|---|---|
| Key Substituent | Sulfonylurea, pyrimidinyl | 3-Carboxypropoxy |
| Solubility | Moderate (polar aprotic solvents) | High (due to carboxylic acid) |
| Mechanism of Action | ALS enzyme inhibition | Undefined |
Biological Activity
2-[(3-Carboxypropoxy)carbonyl]benzoate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzoate moiety linked to a carboxypropoxy group. This configuration is believed to influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain enzymes or receptors involved in metabolic processes.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity , which can be attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects
In vitro and in vivo studies have shown that this compound can significantly reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.
Antimicrobial Activity
Preliminary data suggest that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies
-
Antioxidant Activity Study :
- Objective : To evaluate the antioxidant capacity of this compound.
- Method : DPPH assay was utilized to measure free radical scavenging activity.
- Results : The compound demonstrated a significant reduction in DPPH radicals, indicating strong antioxidant potential.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects on lipopolysaccharide (LPS)-induced macrophages.
- Method : Cytokine levels (TNF-α, IL-6) were measured post-treatment.
- Results : A marked decrease in cytokine production was observed, supporting its role as an anti-inflammatory agent.
-
Antimicrobial Study :
- Objective : To investigate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Agar diffusion method was employed.
- Results : The compound exhibited significant zones of inhibition, indicating effective antimicrobial activity.
Data Tables
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant Activity | DPPH Assay | Significant reduction in radicals |
| Anti-inflammatory Effects | Cytokine Measurement | Decreased TNF-α and IL-6 levels |
| Antimicrobial Activity | Agar Diffusion | Effective against S. aureus and E. coli |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
